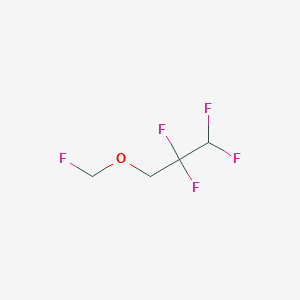
Fluoromethyl 2,2,3,3-tetrafluoropropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoromethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated ether compound with the molecular formula C4H5F5O and a molecular weight of 164.07 g/mol . It is a clear, colorless liquid with a predicted boiling point of 73.5°C and a density of 1.275 g/cm³ . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Mécanisme D'action
Target of Action
Fluoromethyl 2,2,3,3-tetrafluoropropyl ether (TTE) is a fluorinated ether that is primarily used in high-voltage applications . It interacts with lithium hexafluorophosphate (LiPF6) in electrolyte solutions .
Mode of Action
TTE’s interaction with LiPF6 in electrolyte solutions is relatively weak, which can result in phase separation . This phase separation can cause concerns in practical applications, such as in lithium-ion batteries .
Biochemical Pathways
It is known that tte is used as an inert cosolvent to regulate the li+ solvation sheath structure in lithium-ion batteries .
Pharmacokinetics
It is known that tte is a liquid with a predicted boiling point of 735±400 °C and a predicted density of 1275±006 g/cm3 .
Result of Action
TTE is preferentially oxidized and produces inorganic compounds such as MeF and Li2CO3 on the surface of LMNC, which effectively inhibits the side reactions between LMNC and the electrolyte .
Action Environment
The action of TTE is influenced by environmental factors. For instance, the weak interaction between TTE and LiPF6 can result in phase separation in certain environments . Additionally, the oxidation of TTE and the resulting production of inorganic compounds are likely influenced by the surrounding environment .
Analyse Biochimique
Biochemical Properties
It is known that fluorinated ethers can interact with various biomolecules, including enzymes and proteins
Cellular Effects
It has been reported that fluorinated ethers can influence cell function This includes potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that fluorinated ethers can exert their effects at the molecular level, including potential binding interactions with biomolecules and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluoromethyl 2,2,3,3-tetrafluoropropyl ether involves the reaction of fluorinated alcohols with appropriate reagents. One common method includes the reaction of tetrafluoropropanol with fluoromethylating agents under controlled conditions . The reaction typically occurs in a high-pressure reactor, where the temperature is maintained around 85°C and the pressure is controlled to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous addition of reactants to maintain the desired reaction conditions. The final product is purified through distillation to achieve a high purity level of 98.5% .
Analyse Des Réactions Chimiques
Types of Reactions
Fluoromethyl 2,2,3,3-tetrafluoropropyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert it into less oxidized fluorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Nucleophiles like sodium methoxide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted ethers .
Applications De Recherche Scientifique
Fluoromethyl 2,2,3,3-tetrafluoropropyl ether has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
- 1H,1H,5H-Octafluoropentyl-1,1,2,2-tetrafluoroethyl ether
- 2,2,3,3-Tetrafluoropropyl trifluoromethyl ether
Uniqueness
Fluoromethyl 2,2,3,3-tetrafluoropropyl ether is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. These properties include high thermal stability, low reactivity with water, and excellent solubility in organic solvents . These characteristics make it particularly valuable in applications requiring high-performance materials and solvents.
Propriétés
IUPAC Name |
1,1,2,2-tetrafluoro-3-(fluoromethoxy)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O/c5-2-10-1-4(8,9)3(6)7/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTXKRUJTGNVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2836305.png)
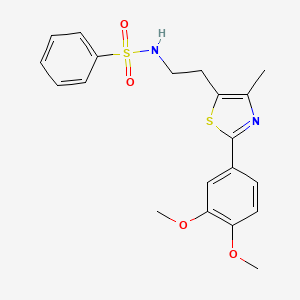

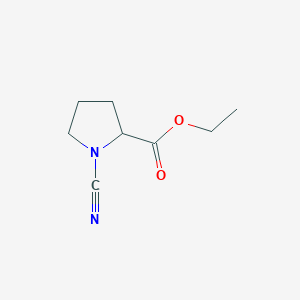
![(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2836310.png)
![Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2836312.png)
![N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2836313.png)
![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2836314.png)
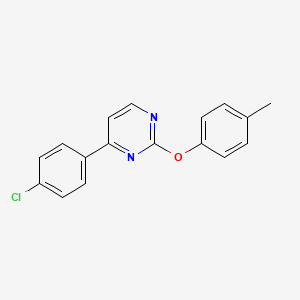
![1-(3,5-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2836318.png)
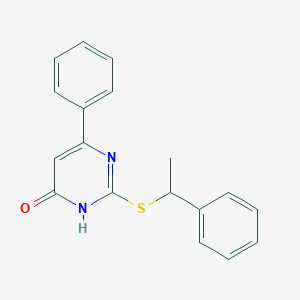
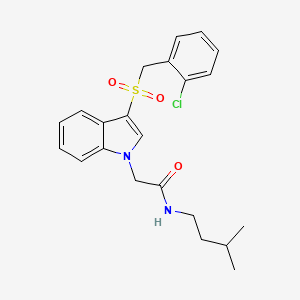
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2836325.png)
![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2836328.png)
